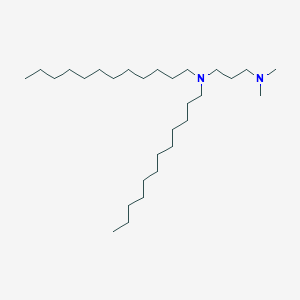
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and properties It is a diamine with two long dodecyl chains and two methyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of dodecylamine with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the propane backbone.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological membranes and as a surfactant in various biological assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism by which N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine structure enables it to form complexes with various molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A simpler diamine with two methyl groups and a propane backbone.
N,N-Didodecyl-1,3-propanediamine: Similar to the target compound but lacks the dimethyl groups.
N,N-Dimethyl-N-dodecylamine: Contains one dodecyl chain and two methyl groups attached to a nitrogen atom.
Uniqueness
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is unique due to its combination of long dodecyl chains and dimethyl groups, which confer specific properties such as enhanced hydrophobicity and the ability to interact with both hydrophobic and hydrophilic environments. This makes it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
113800-97-8 |
|---|---|
Molekularformel |
C29H62N2 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
N',N'-didodecyl-N,N-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C29H62N2/c1-5-7-9-11-13-15-17-19-21-23-27-31(29-25-26-30(3)4)28-24-22-20-18-16-14-12-10-8-6-2/h5-29H2,1-4H3 |
InChI-Schlüssel |
UNAGNUXTRVECSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


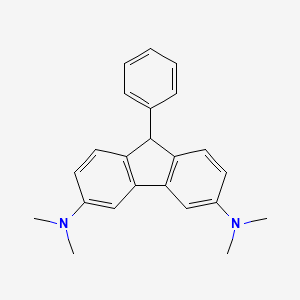
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
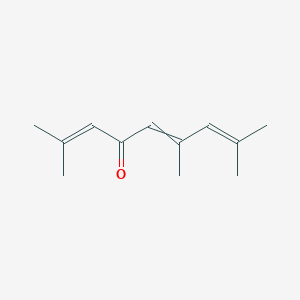
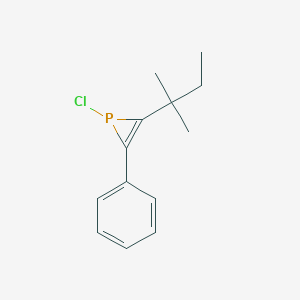
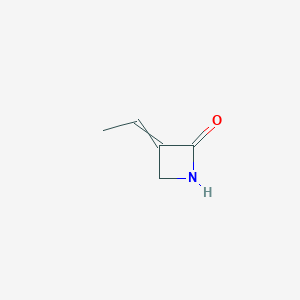


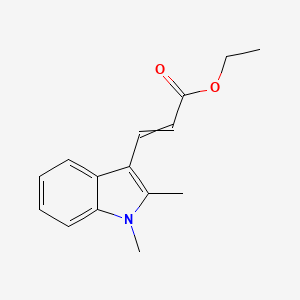


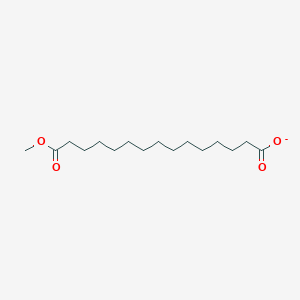
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)

